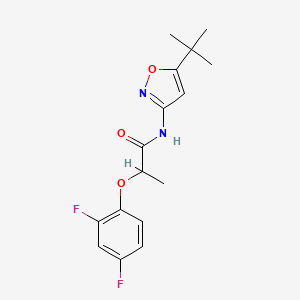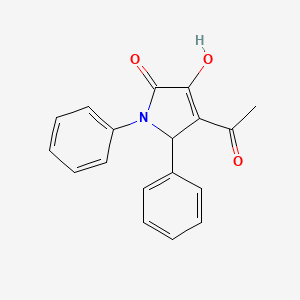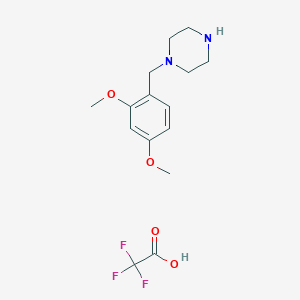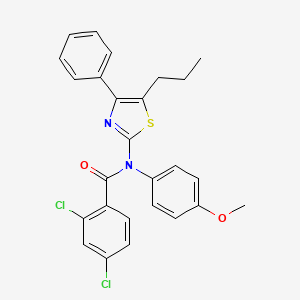![molecular formula C16H16Cl2O2 B4926078 1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene)](/img/structure/B4926078.png)
1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene), also known as BOCB, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of aromatic compounds and is a derivative of benzene. BOCB has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene) has been used in various scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene) has been used as a building block for the synthesis of new drugs. In biochemistry, 1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene) has been used as a probe to study protein-ligand interactions. In pharmacology, 1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene) has been used as a tool to study the mechanism of action of drugs.
Mecanismo De Acción
The mechanism of action of 1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene) is not fully understood. However, it has been shown to interact with proteins through hydrophobic interactions and hydrogen bonding. 1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene) has been found to bind to the active site of enzymes, which can lead to the inhibition of enzyme activity.
Biochemical and Physiological Effects:
1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene) has been found to have various biochemical and physiological effects. In vitro studies have shown that 1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene) can inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. 1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene) has also been found to have cytotoxic effects on cancer cells. In vivo studies have shown that 1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene) can decrease the levels of cholesterol and triglycerides in the blood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene) has several advantages for lab experiments. It is stable, easy to handle, and has a high yield. 1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene) has also been found to have low toxicity and is not mutagenic or carcinogenic. However, 1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene) has some limitations for lab experiments. It is not water-soluble, which can limit its use in aqueous environments. 1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene) can also interact with other compounds, which can affect the results of experiments.
Direcciones Futuras
For the use of 1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene) in scientific research include the synthesis of new derivatives, the study of protein-ligand interactions, and the development of new diagnostic tools.
Métodos De Síntesis
The synthesis of 1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene) involves the reaction of 3-chlorophenol with 1,4-butanediol in the presence of a base catalyst. The reaction takes place at a high temperature, and the product is purified through crystallization. The yield of 1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene) is high, and the product is stable and easy to handle.
Propiedades
IUPAC Name |
1-chloro-3-[4-(3-chlorophenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2O2/c17-13-5-3-7-15(11-13)19-9-1-2-10-20-16-8-4-6-14(18)12-16/h3-8,11-12H,1-2,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFQUZJXRQKMNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCCCCOC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-[4-(3-chlorophenoxy)butoxy]benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cyclopentyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4926000.png)
![N-(2-methyl-2-propen-1-yl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4926007.png)

![4-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B4926016.png)
![2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B4926022.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B4926040.png)

![methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-4-{[(3-hydroxy-2,2-dimethylpropyl)amino]carbonyl}-1,2-dimethyl-2-pyrrolidinecarboxylate](/img/structure/B4926051.png)
![2-(2-oxo-1,3-oxazolidin-3-yl)-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]acetamide](/img/structure/B4926058.png)
![4-(3-bromo-4-methoxyphenyl)-2-[3-(4-fluorophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B4926068.png)

![2-[bis(4-chlorophenyl)phosphoryl]butanoic acid](/img/structure/B4926094.png)
